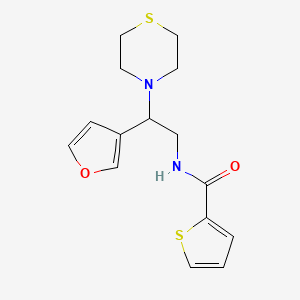

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide

CAS No.: 2034541-14-3

Cat. No.: VC5003384

Molecular Formula: C15H18N2O2S2

Molecular Weight: 322.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034541-14-3 |

|---|---|

| Molecular Formula | C15H18N2O2S2 |

| Molecular Weight | 322.44 |

| IUPAC Name | N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C15H18N2O2S2/c18-15(14-2-1-7-21-14)16-10-13(12-3-6-19-11-12)17-4-8-20-9-5-17/h1-3,6-7,11,13H,4-5,8-10H2,(H,16,18) |

| Standard InChI Key | AUIFSDHNEIQGRG-UHFFFAOYSA-N |

| SMILES | C1CSCCN1C(CNC(=O)C2=CC=CS2)C3=COC=C3 |

Introduction

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a thiophene ring, a furan moiety, and a thiomorpholine substituent, which are crucial for its chemical reactivity and interaction with biological systems.

Synthesis

The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes the use of organic solvents such as dichloromethane or dimethylformamide, alongside catalysts like triethylamine or pyridine to facilitate the reaction. Temperature control is crucial during each step to optimize yields and minimize side reactions.

Biological Activities and Applications

Research into compounds similar to N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide has highlighted their potential as bioactive agents, particularly in the context of cancer treatment and antimicrobial applications. The compound's unique structure may confer specific pharmacological properties, making it a candidate for further research in therapeutic contexts.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide, each with distinct features and potential applications:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-3-carboxamide | C₁₇H₂₀N₃O₂S₂ | Thiophene ring, furan moiety, thiomorpholine substituent; potential antibacterial properties. |

| 4-bromo-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide | C₁₇H₁₉BrN₃O₂S₂ | Bromine substitution enhances reactivity; potential for increased bioactivity. |

| N-[2-(furan-3-yl)-3H-benzimidazol-5-yl]thiophene-2-carboxamide | C₁₄H₁₀N₃O₂S | Incorporates benzimidazole; known for diverse biological activities. |

Research Findings and Future Directions

While specific biological data on N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-carboxamide is limited, its structural components indicate potential for further exploration in antimicrobial and possibly anticancer applications. Interaction studies involving this compound could focus on its binding affinity to various biological targets, including enzymes and receptors, using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume